molecular formula C14H23BN2O3 B8702649 1-[(oxolan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-[(oxolan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B8702649
M. Wt: 278.16 g/mol
InChI Key: TYOCDJUGXRLNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(oxolan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a tetrahydrofuran-2-ylmethyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

The synthesis of 1-[(oxolan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the tetrahydrofuran-2-ylmethyl group and the tetramethyl-1,3,2-dioxaborolan-2-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.

Chemical Reactions Analysis

1-[(oxolan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Coupling Reactions: The presence of the dioxaborolan group makes it suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-[(oxolan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(oxolan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets through various pathways. The compound’s boron-containing group can form reversible covalent bonds with nucleophiles, making it useful in enzyme inhibition studies. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Similar compounds to 1-[(oxolan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole include:

    1-(tetrahydrofuran-2-ylmethyl)-4-phenyl-1H-pyrazole: This compound lacks the boron-containing group, making it less versatile in coupling reactions.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound lacks the tetrahydrofuran-2-ylmethyl group, affecting its solubility and reactivity.

    1-(tetrahydrofuran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, altering its chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity, stability, and versatility in various chemical and biological applications.

Properties

Molecular Formula

C14H23BN2O3

Molecular Weight

278.16 g/mol

IUPAC Name

1-(oxolan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-8-16-17(9-11)10-12-6-5-7-18-12/h8-9,12H,5-7,10H2,1-4H3

InChI Key

TYOCDJUGXRLNGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (50 mg, 0.2 mmol), tetrahydrofurfuryl bromide (51 mg, 0.31 mmol, Alfa Aesar, Cat. No. A15192), and cesium carbonate (250 mg, 0.77 mmol) in acetonitrile (1 mL) was stirred at 90° C. overnight. After cooling, it was diluted with ethyl acetate. The organic solution was washed with water and brine, and dried over Na2SO4. After filtration the filtrate was concentrated to yield 51 mg of the product.
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